molecular formula C10H10F3NO B13046368 (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13046368
M. Wt: 217.19 g/mol
InChI Key: XTGBPFBHBXSWRY-VIFPVBQESA-N
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Description

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine derivative featuring a trifluoromethoxy-substituted phenyl group attached to an allylamine backbone. The trifluoromethoxy group (-OCF₃) is a key structural motif known for enhancing metabolic stability and lipophilicity in medicinal chemistry, while the allylamine moiety may contribute to reactivity or binding interactions in biological systems .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

XTGBPFBHBXSWRY-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents/Features Potential Applications/Properties
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine Allylamine - 4-(Trifluoromethoxy)phenyl, (1S)-chirality Potential precursor for bioactive molecules or CNS-targeting agents
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (21g-I) Pyrazolo[3,4-d]pyrimidine - Pyridinylmethyl, 4-(trifluoromethoxy)phenyl Kinase inhibition (e.g., Bcr-Abl) due to pyrimidine scaffold
[(1S,2S)-1-methyl-2-[2-(trifluoromethyl)phenyl]propyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate Ester/Pro-drug - Trifluoromethylphenyl, acetylated pyridine, chiral centers Prodrug design for sustained release or improved bioavailability

Key Structural and Functional Differences

Core Scaffold Variability The target compound’s allylamine backbone contrasts with the pyrazolo-pyrimidine core in 21g-I and ester/carbamate frameworks in patent analogs . Pyrazolo-pyrimidines, however, are common in kinase inhibitors due to their ATP-binding mimicry .

Substituent Effects

  • The 4-(trifluoromethoxy)phenyl group in the target compound and 21g-I enhances electron-withdrawing effects and metabolic resistance compared to trifluoromethyl (-CF₃) groups in patent-derived esters . This difference may influence target selectivity or pharmacokinetics.

Stereochemical Complexity

  • Chiral centers in the target compound and patent analogs (e.g., (1S,2S) configurations) suggest enantiomer-specific biological activities. For example, stereochemistry in prodrug esters could dictate hydrolysis rates or receptor binding .

Hypothetical Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity: The trifluoromethoxy group in the target compound likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Target Engagement : The allylamine’s nucleophilic nature may facilitate covalent binding to enzymes (e.g., transglutaminases), whereas pyrazolo-pyrimidines in 21g-I may act as competitive inhibitors .

Biological Activity

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1213215-70-3
  • Molecular Formula : C10H10F3NO
  • Molecular Weight : 233.19 g/mol

The trifluoromethoxy group attached to the phenyl ring significantly influences the compound's electronic properties and biological activity, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to alterations in cellular processes. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing their activity and downstream signaling.

Research Findings

Recent studies have explored the biological activities of this compound, highlighting its potential in various therapeutic areas such as:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific mechanisms involving apoptosis induction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative table summarizing key characteristics:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateEnzyme inhibition, receptor modulation
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamineModerateSignificantReceptor binding
(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamineHighLowEnzyme inhibition

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of this compound, researchers found that the compound exhibited potent activity against various bacterial strains, including resistant strains. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, showing promising results that warrant further exploration in drug development.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways.

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